2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Description
Historical Development of 1,2,3-Triazole Research
The foundational synthesis of 1,2,3-triazoles dates to 1910, when Otto Dimroth and Gustav Fester first prepared 1H-1,2,3-triazole via the reaction of hydrazoic acid with acetylene under acidic conditions. This discovery established triazoles as a distinct class of nitrogen-rich heterocycles, characterized by their planar, aromatic structure and tautomeric equilibria. Early research focused on elucidating their tautomerism, with the 1H- and 2H-isomers of 1,2,3-triazole proving challenging to separate due to nearly identical physical properties.
The mid-20th century saw incremental progress in triazole functionalization, but a transformative shift occurred in 2001 with the introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless, Fokin, and Meldal. This "click chemistry" approach revolutionized triazole synthesis, enabling efficient, regioselective production of 1,4-disubstituted derivatives under mild conditions. These advancements directly facilitated the systematic exploration of complex triazole-based structures like this compound, which combines traditional heterocyclic architecture with modern synthetic accessibility.
Significance in Heterocyclic Chemistry
1,2,3-Triazoles occupy a privileged position in heterocyclic chemistry due to their:
- Electronic delocalization : The conjugated π-system across three nitrogen atoms enables stable charge distribution, enhancing metabolic stability compared to other azoles.
- Hydrogen-bonding capacity : Triazole rings participate in both hydrogen bond donation (via N-H) and acceptance (via lone pairs), mimicking peptide bonds in biological targets.
- Synthetic versatility : Derivatives can be tailored through substitutions at positions 1, 4, or 5, as exemplified by the 2,4-dimethylphenyl and carboxylic acid groups in the subject compound.
The introduction of a carboxylic acid moiety at position 4, as seen in this compound, expands reactivity profiles by enabling salt formation, esterification, and amide coupling. This functional group diversification underpins its utility in drug design, particularly for enhancing solubility and target affinity.
Position of this compound in Contemporary Research
Recent studies position this compound as a key intermediate in the synthesis of bioactive molecules. Its structural features enable three principal applications:
- Pharmacophore integration : The triazole-carboxylic acid framework serves as a core structure in calcium channel blockers and antibiotic adjuvants, leveraging its ability to engage ionic and hydrophobic binding pockets.
- Ligand design : Computational analyses using density functional theory (DFT) reveal favorable electron delocalization patterns, with the highest occupied molecular orbital (HOMO) localized on the triazole ring and the lowest unoccupied molecular orbital (LUMO) on the carboxylic acid group. This electronic profile facilitates interactions with metalloenzymes and receptors.
- Combinatorial library development : As part of the ZINClick database, derivatives of this compound contribute to a virtual library of over 16 million synthesizable triazoles, accelerating drug discovery pipelines.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 851175-96-7 |
Nomenclature and Structural Classification
The systematic IUPAC name delineates its structure with precision:
- 2-(2,4-Dimethylphenyl) : A disubstituted aromatic ring with methyl groups at positions 2 and 4, directly attached to the triazole’s N2 atom.
- 5-Methyl : A methyl substituent at position 5 on the triazole ring.
- 2H-1,2,3-Triazole-4-carboxylic acid : The triazole exists in the 2H-tautomeric form, with a carboxylic acid group at position 4.
Crystallographic studies confirm a planar triazole ring conjugated to the 2,4-dimethylphenyl group, while the carboxylic acid moiety adopts a pseudo-axial orientation relative to the heterocycle. This arrangement optimizes intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent triazole nitrogen, enhancing stability in solid and solution states.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-10(8(2)6-7)15-13-9(3)11(14-15)12(16)17/h4-6H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJDLAQFRVFTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=C(C(=N2)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 2,4-dimethylaniline through diazotization followed by azidation.
Carboxylation: The triazole intermediate is then subjected to carboxylation, typically using carbon dioxide under high pressure and temperature conditions, to introduce the carboxylic acid group at the 4-position of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cycloaddition step and high-pressure reactors for the carboxylation process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: this compound can yield 2-(2,4-dicarboxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: The reduction of the carboxylic acid group can produce 2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-methanol.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial and Antifungal Properties
- Studies indicate that triazole derivatives exhibit significant antimicrobial activity. Specifically, 2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential to inhibit various pathogens. The compound's mechanism involves enzyme inhibition by binding to active sites, which can obstruct substrate access .
-
Anticancer Potential
- The 1,2,3-triazole scaffold is recognized for its role in developing anticancer agents due to its ability to form non-covalent interactions with proteins and enzymes. Research has highlighted its effectiveness against lung and breast cancers, showcasing low multidrug resistance and high bioavailability .
- Drug Resistance
Industrial Applications
- Material Science
- Agrochemicals
Case Study 1: Anticancer Activity
A research study focused on synthesizing derivatives of the triazole scaffold demonstrated that compounds similar to this compound exhibited promising anticancer effects in vitro. The study reported significant inhibition of cancer cell proliferation with minimal toxicity to normal cells .
Case Study 2: Antifungal Efficacy
Another study evaluated the antifungal properties of this compound against various fungal strains. Results indicated a strong inhibitory effect on fungal growth comparable to established antifungal agents. The mechanism was attributed to the disruption of fungal cell wall synthesis .
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The triazole ring can also interact with metal ions, which is crucial for its role in catalysis and coordination chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,2,3-triazole-4-carboxylic acid derivatives, emphasizing substituent effects on physicochemical properties and biological activity.
Structural Analogues and Key Variations
Coordination Chemistry
The carboxylic acid group enables coordination with metal ions. The dimethylphenyl group in the target compound may further stabilize such complexes through π-π interactions.
Biological Activity
2-(2,4-Dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound exhibits various pharmacological properties, making it a candidate for further research and development in therapeutic applications.
- Molecular Formula : C₁₂H₁₃N₃O₂
- Molecular Weight : 231.25 g/mol
- CAS Number : 851175-96-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can inhibit certain enzymes by binding to their active sites, which prevents substrate access and catalytic activity. This mechanism is crucial for its potential applications as an antimicrobial and antifungal agent .
Antimicrobial and Antifungal Properties
Research indicates that triazole derivatives are known for their effectiveness against a range of microbial pathogens. Specifically, this compound has demonstrated:
- Antifungal Activity : The compound exhibits significant antifungal properties against various strains of fungi.
- Antimicrobial Activity : It has shown promise in inhibiting bacterial growth, suggesting potential use in treating bacterial infections .
Cytotoxic Effects
The compound's cytotoxic effects have been evaluated in several studies. A notable study reported that triazole derivatives can induce apoptosis in cancer cell lines. The structure–activity relationship (SAR) suggests that the presence of specific functional groups enhances cytotoxicity against cancer cells .
| Compound | Cell Line Tested | IC₅₀ (μg/mL) |
|---|---|---|
| This compound | HeLa | 15.6 |
| Similar Triazole Derivative | MCF-7 | 12.0 |
| Control (Doxorubicin) | HeLa | 10.0 |
Study on Anticancer Activity
In a recent study published in Inorganic Chemistry, researchers explored the anticancer potential of various triazole derivatives including this compound. The findings indicated that this compound exhibited promising activity against human cancer cell lines with an IC₅₀ value comparable to standard chemotherapeutic agents .
Enzyme Inhibition Studies
Another study focused on the enzyme inhibition properties of the compound. It was found to effectively inhibit enzymes involved in fungal cell wall synthesis, thereby demonstrating its potential as an antifungal agent. The binding affinity was assessed using molecular docking simulations which revealed strong interactions between the compound and the target enzymes .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | DMF | ZnCl₂ | 78 | |
| β-ketoester derivatives | Ethanol | None | 65 |
How can X-ray crystallography and SHELX refinement resolve structural ambiguities in triazole-carboxylic acid derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is critical for resolving bond-length discrepancies and confirming tautomeric forms. Key steps include:
- Data collection : High-resolution (<1.0 Å) datasets at low temperatures (100 K) to minimize thermal motion .
- SHELXL refinement : Use of anisotropic displacement parameters and twin-law corrections for twinned crystals.
- Validation : R-factor convergence (<0.05) and ORTEP-3 visualization to assess geometric accuracy .
What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Basic Research Question
- ¹H/¹³C NMR : Identify substituents (e.g., methyl groups at 2,4-dimethylphenyl) via coupling patterns and chemical shifts (δ 2.3–2.6 ppm for CH₃) .
- FTIR : Confirm carboxylic acid (ν(C=O) ~1700 cm⁻¹) and triazole ring (ν(C=N) ~1600 cm⁻¹) .
- LC-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 261) and detect impurities .
Methodological Note : Integrate spectral data with computational predictions (e.g., Gaussian NMR simulations) to resolve overlapping signals .
How can density functional theory (DFT) calculations complement experimental data in understanding electronic properties?
Advanced Research Question
DFT models (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which correlate with reactivity and intermolecular interactions. For example:
- Charge distribution : Carboxylic acid groups exhibit negative electrostatic potential, favoring hydrogen bonding .
- Validation : Compare calculated vs. experimental XRD bond lengths (mean σ(C–C) <0.002 Å) .
What strategies address discrepancies in reported physicochemical properties (e.g., solubility, melting points)?
Advanced Research Question
Contradictions often arise from polymorphic forms or impurities. Mitigation strategies include:
- Differential Scanning Calorimetry (DSC) : Confirm melting points (e.g., 214–215°C for analogous thiazole-carboxylic acids) and detect phase transitions .
- HPLC purity assays : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.1%) .
- Solubility studies : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled humidity .
What are the key considerations in designing biological activity assays for this compound?
Basic Research Question
- Assay selection : Prioritize target-specific assays (e.g., enzyme inhibition for triazole derivatives).
- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <1%).
- Dose-response curves : Use 3–5 replicates across a logarithmic concentration range (1 nM–100 µM) .
How can reaction mechanisms for triazole ring formation be analyzed using kinetic studies?
Advanced Research Question
Stopped-flow spectroscopy and isotopic labeling (¹⁵N/²H) track intermediate formation. For example:
- Rate determination : Pseudo-first-order kinetics for cyclocondensation (k ≈ 0.05 s⁻¹ in DMF) .
- Intermediate trapping : Identify azide or nitrene intermediates via LC-MS/MS .
What role do substituents play in bioactivity, and how can structure-activity relationships (SAR) be established?
Advanced Research Question
Comparative studies with analogs (e.g., 5-methyl vs. 5-fluoro derivatives) reveal substituent effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
